1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Catalog No.
S14653793
CAS No.
37805-95-1
M.F
C10H14N2O6
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-...

CAS Number

37805-95-1

Product Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c1-17-6-3-12(10(16)11-9(6)15)8-2-5(14)7(4-13)18-8/h3,5,7-8,13-14H,2,4H2,1H3,(H,11,15,16)/t5-,7+,8+/m0/s1

InChI Key

XSSHSCHXEASHQU-UIISKDMLSA-N

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a complex organic compound characterized by its unique structural features. It combines a pyrimidine ring with an oxolane moiety that includes hydroxyl and hydroxymethyl groups. This compound has a molecular formula of C10H14N2O5 and a molecular weight of 242.23 g/mol, making it a significant subject of study in organic chemistry and medicinal research due to its potential biological activities and applications in various fields.

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to convert the hydroxyl groups into hydrogen atoms or modify other functional groups.
  • Substitution: Functional groups on the pyrimidine ring can be substituted, allowing for the introduction of various chemical functionalities.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives for further study.

The biological activity of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has been explored in various studies. It exhibits potential as an antiviral agent, particularly in inhibiting viral replication processes. Additionally, its structural components may interact with specific enzymes or receptors, suggesting possible applications in drug development targeting metabolic pathways or disease mechanisms.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxolane ring: This may involve cyclization reactions from precursor compounds containing suitable functional groups.
  • Introduction of the pyrimidine moiety: This step often requires coupling reactions where the oxolane is combined with pyrimidine derivatives under controlled conditions.
  • Final modifications: These may include oxidation or reduction steps to achieve the desired functional groups.

Industrial production could employ automated methods to enhance efficiency, focusing on optimizing reaction conditions such as temperature and solvent choice.

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing antiviral medications.
  • Biochemical Research: Its unique structure allows it to be used as a tool in studying enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: The compound might be explored for its potential use in developing agrochemicals that can modulate plant growth or protect against pathogens.

Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. It is known to bind with specific enzymes or receptors, which can alter their activity and lead to downstream biological effects. The presence of hydroxyl groups enhances binding affinity, making it a valuable candidate for further pharmacological studies.

Several compounds share structural similarities with 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione:

  • Uridine (1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione): A naturally occurring nucleoside involved in various biochemical processes.
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4-dione: A fluorinated derivative that exhibits distinct chemical properties due to the presence of fluorine atoms.

Uniqueness

The uniqueness of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione lies in its combination of functional groups and structural features that confer enhanced stability and reactivity compared to similar compounds. Its specific arrangement allows for targeted interactions within biological systems that may not be present in other analogs.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

258.08518617 g/mol

Monoisotopic Mass

258.08518617 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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